

Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 63746-25-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-5-(methoxycarbonyl)benzoic acid
Cat. No.:	B1282239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-(methoxycarbonyl)benzoic acid**, a key chemical intermediate in pharmaceutical synthesis and research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes comprehensive spectroscopic data for characterization. Furthermore, its role as a versatile building block in the development of therapeutic agents is discussed, highlighting its significance for professionals in drug discovery and development.

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid, also known as methyl 2-amino-5-carboxybenzoate, is an aromatic organic compound with significant applications in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino group and a carboxylic acid with a methyl ester, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide serves as a detailed resource for researchers and professionals engaged in the use of this compound for drug development and other scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **2-Amino-5-(methoxycarbonyl)benzoic acid** is crucial for its application in research and synthesis. The following tables summarize key quantitative data and spectroscopic characteristics.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	63746-25-8	
Molecular Formula	C ₉ H ₉ NO ₄	
Molecular Weight	195.17 g/mol	
Appearance	White solid	
Predicted Boiling Point	394.8 ± 32.0 °C	
Predicted Density	1.373 ± 0.06 g/cm ³	
Predicted pKa		
Predicted LogP	1.33480	

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Predicted shifts are available.
¹³ C NMR	Predicted shifts are available.
IR Spectroscopy	Characteristic peaks for functional groups are expected.
Mass Spectrometry	Expected molecular ion peak [M] ⁺ at m/z 195.05.

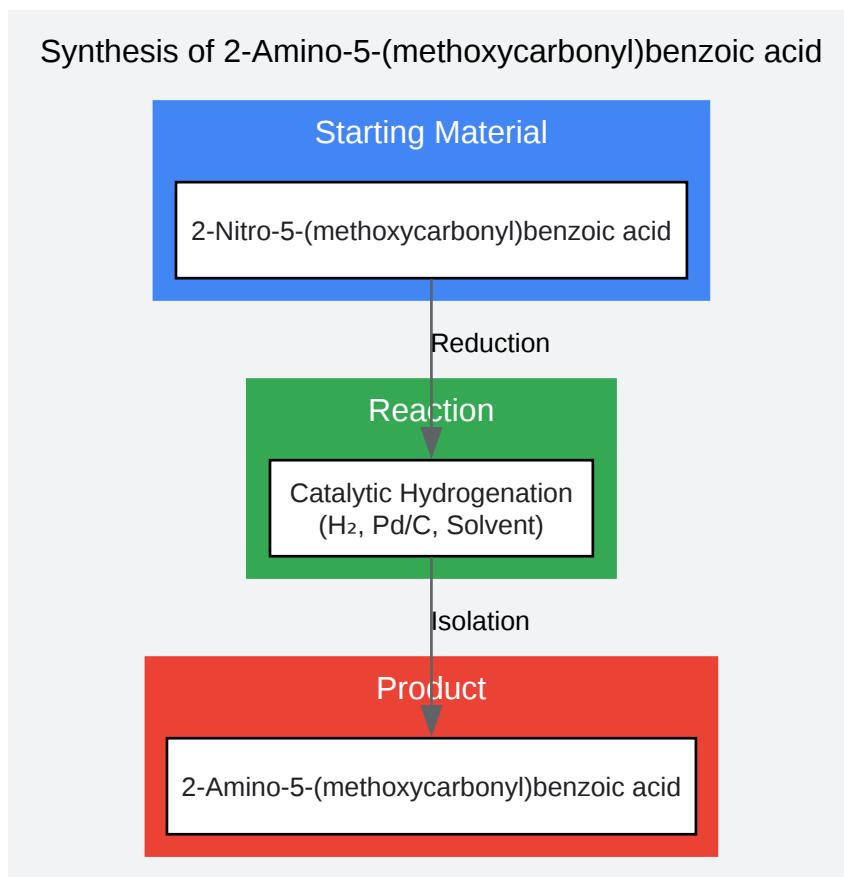
Synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid

The synthesis of **2-Amino-5-(methoxycarbonyl)benzoic acid** can be achieved through the reduction of its corresponding nitro compound, **2-Nitro-5-(methoxycarbonyl)benzoic acid**. A general and effective method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of a nitro group on a benzoic acid derivative.

Materials:


- 2-Nitro-5-(methoxycarbonyl)benzoic acid
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Tetrahydrofuran (THF)
- Hydrogen gas (H₂)
- Filter aid (e.g., Celite)

Procedure:

- In a suitable reaction vessel, dissolve 2-Nitro-5-(methoxycarbonyl)benzoic acid in methanol or THF.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.

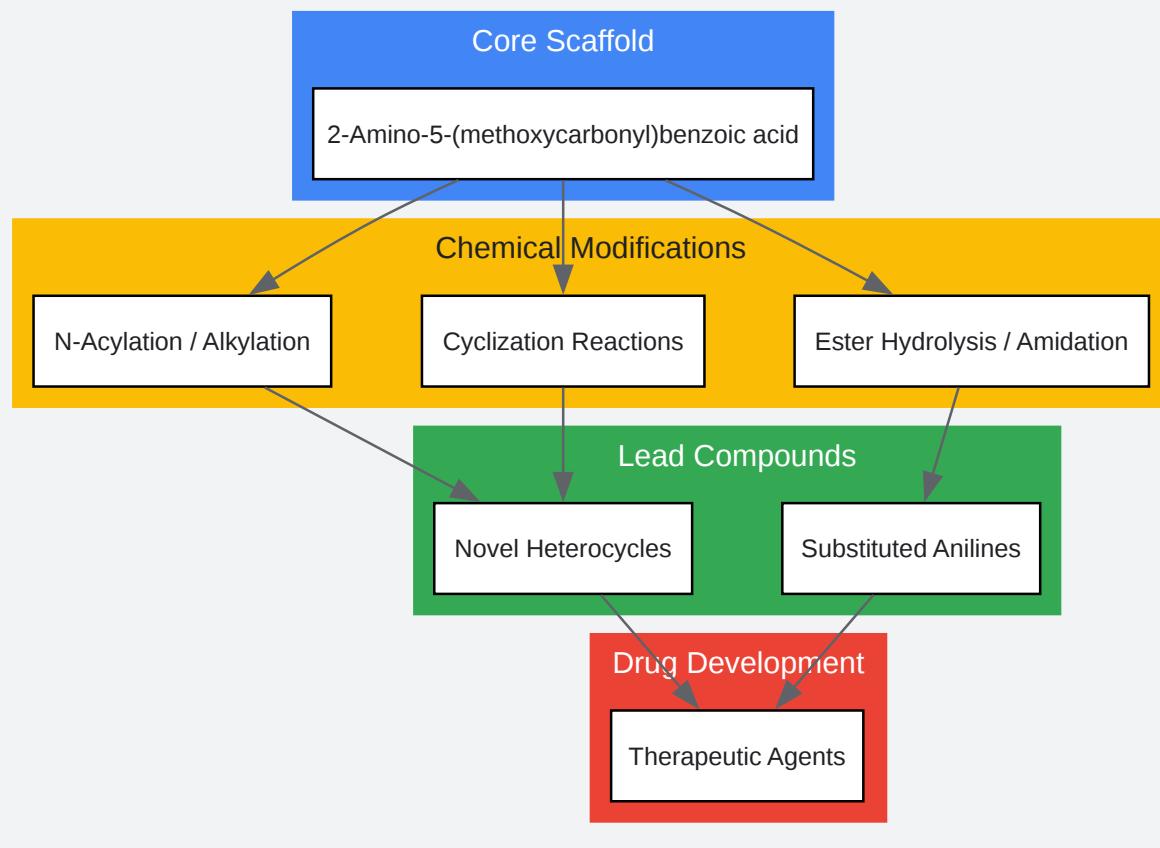
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.
- Upon completion, carefully depressurize the vessel and purge with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
- Wash the filter cake with a small amount of the reaction solvent.
- Combine the filtrates and remove the solvent under reduced pressure to yield **2-Amino-5-(methoxycarbonyl)benzoic acid**. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

A schematic representation of the synthesis workflow.

Applications in Drug Development


2-Amino-5-(methoxycarbonyl)benzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a key intermediate in the development of new therapeutic agents. Derivatives of aminobenzoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

The presence of the amino and carboxylic acid groups provides reactive sites for the introduction of various pharmacophores and for the construction of heterocyclic ring systems, which are prevalent in many drug molecules. The methoxycarbonyl group can also be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical derivatization.

Role as a Synthetic Intermediate

The general utility of aminobenzoic acid derivatives in medicinal chemistry suggests that **2-Amino-5-(methoxycarbonyl)benzoic acid** can serve as a scaffold for the synthesis of a variety of bioactive molecules. Its structural similarity to other key intermediates used in the synthesis of anti-inflammatory drugs and other therapeutics highlights its potential in drug discovery programs.

Role of 2-Amino-5-(methoxycarbonyl)benzoic acid in Drug Discovery

[Click to download full resolution via product page](#)

A logical workflow illustrating its utility in drug discovery.

Conclusion

2-Amino-5-(methoxycarbonyl)benzoic acid is a chemical compound with significant potential for application in pharmaceutical research and development. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role as a synthetic intermediate. For researchers and scientists in the field, this compound represents a versatile tool for the exploration of new chemical entities with potential therapeutic value. Further research into its biological activities and applications is warranted.

- To cite this document: BenchChem. [Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 63746-25-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282239#2-amino-5-methoxycarbonyl-benzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com